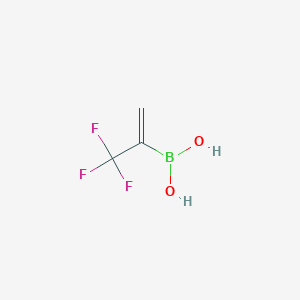
(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid
Descripción general
Descripción
“(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid” is an organic compound with the molecular formula C3H4BF3O2 . It is also known by other names such as “ALPHA-(TRIFLUOROMETHYL)ETHENYL BORONIC ACID” and "[1-(trifluoromethyl)vinyl]boronic acid" . The molecular weight of this compound is 139.87 g/mol .
Synthesis Analysis
The synthesis of “(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid” has been reported in a few studies. For instance, a nickel-catalyzed alkyl-arylation of 3,3,3-trifluoropropene with tertiary alkyl iodides and arylzinc reagents has been achieved with high efficiency . This process overcomes previous challenges by suppressing β-H and β-F eliminations from trifluoropropene, making it an effective strategy for transforming trifluoropropene into medicinally interesting trifluoromethylated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid” include a molecular weight of 139.87 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, rotatable bond count of 1, exact mass of 140.0256440 g/mol, monoisotopic mass of 140.0256440 g/mol, topological polar surface area of 40.5 Ų, heavy atom count of 9, and a formal charge of 0 .Aplicaciones Científicas De Investigación
1. Catalysis and Organic Synthesis
- Hydrometallation Reactions: Tris(pentafluorophenyl)borane, a boron Lewis acid, is used in catalytic hydrometallation reactions, alkylations, and aldol-type reactions, demonstrating the role of boronic acids in organic synthesis (Erker, 2005).
- Borylation Chemistry: Tris(pentafluorophenyl)borane has shown extensive applications in borylation reactions, which are crucial in the synthesis of various organic compounds (Lawson & Melen, 2017).
2. Sensing Applications
- Fluorescent Chemosensors: Boronic acids, including trifluoropropenyl boronic acid derivatives, have been used in the development of fluorescent sensors for detecting carbohydrates, bioactive substances, and various ions (Huang et al., 2012).
- Biological Substance Detection: Boronic acids interact with diols to form complexes, which are utilized in detecting biologically active substances, an important aspect of disease prevention and diagnosis (Lacina et al., 2014).
3. Materials Science
- Four-Coordinate Boron(III) Complexes: These complexes, which include boronic acid derivatives, are used in luminescent materials for organic electronics, photonics, and as sensing and imaging probes in biomedical applications (Sadu et al., 2017).
Direcciones Futuras
The future directions for the study of “(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid” could involve further exploration of its synthetic utility, given its potential as a precursor for preparing trifluoromethylated compounds . Additionally, more research could be conducted to investigate its biological activities and potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
3,3,3-trifluoroprop-1-en-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BF3O2/c1-2(4(8)9)3(5,6)7/h8-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVDLRLOSUDCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382208 | |
| Record name | (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid | |
CAS RN |
357274-85-2 | |
| Record name | (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


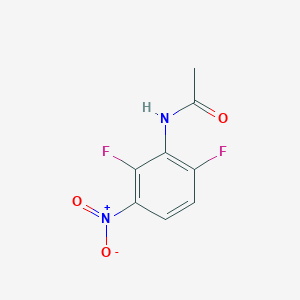
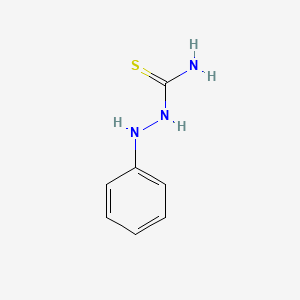




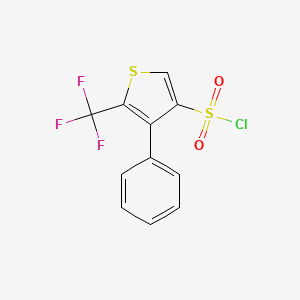


![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
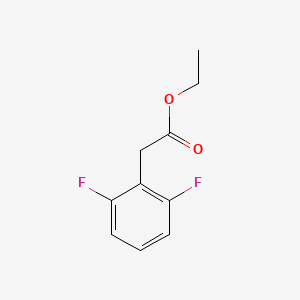
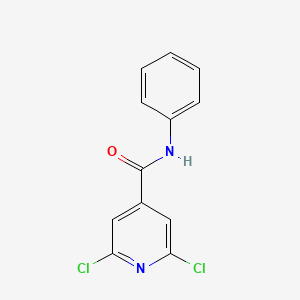
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)